1(3H)-Isobenzofuranone, 3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)-
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1(3H)-Isobenzofuranone often involves palladium-catalyzed intramolecular C-H functionalization processes. A notable example includes the creation of (E)-3-(isobenzofuran-3(1H)-ylidene)indolin-2-ones using oxidative intramolecular C-H functionalization reactions of various precursors, demonstrating the versatility of palladium catalysis in synthesizing complex organic structures (Peng et al., 2009).
Molecular Structure Analysis
Crystal and molecular structure analysis plays a crucial role in understanding the properties and reactivity of chemical compounds. For example, the structure of a precursor to a natural product similar to 1(3H)-Isobenzofuranone was elucidated using X-ray crystal analysis, highlighting the importance of structural determination in organic chemistry (Adrián Covarrubias-zúñiga et al., 2000).
Chemical Reactions and Properties
Compounds structurally related to 1(3H)-Isobenzofuranone undergo various chemical reactions, including photocyclization, which is essential for developing photochromic materials. These reactions are influenced by the molecular structure, as seen in derivatives of 1,2-Bis(benzo[b]thiophen-3-yl)ethene, which exhibit thermally irreversible and fatigue-resistant photochromic properties (K. Uchida, Y. Nakayama, M. Irie, 1990).
Physical Properties Analysis
The physical properties of organic compounds like 1(3H)-Isobenzofuranone derivatives are crucial for their application in various fields. For instance, the synthesis and characterization of novel coordination polymers based on benzofuran derivatives have been studied for their photocatalytic properties, demonstrating the potential for environmental applications (Yun-Shan Xue et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of isobenzofuranone derivatives are influenced by their molecular structure. Research into the synthesis of 3,3-Bis(diethylphosphono)-1-(3H)-isobenzofuranone has explored its reactivity, showcasing the compound's potential as a precursor for further chemical transformations (V. N. Zemlianoy et al., 2011).
Scientific Research Applications
Cytotoxic Properties
1(3H)-Isobenzofuranone derivatives have shown cytotoxic effects in scientific research. For instance, a new isobenzofuranone isolated from the mangrove endophytic fungus Penicillium sp. exhibited cytotoxicity against KB and KBV200 cells, indicating potential applications in cancer research (Yang et al., 2013).
Application in Polymer Synthesis
Isobenzofuranone has been utilized in the synthesis of novel polybenzoxazines. A study exploring the Mannich reaction of phenolphthalein, an isobenzofuranone derivative, led to the development of a new benzoxazine, highlighting its application in materials science (Cao et al., 2006).
Structural Chemistry and Anhydride Formation
Research has been conducted on the structural chemistry of isobenzofuranone derivatives, focusing on the formation and structures of anhydrides of arylfuran and arylpyran pseudoacids. This includes studies on bond length trends and crystal structures, which are significant for understanding the chemical properties of these compounds (O’Loughlin & Valente, 2019).
Antimicrobial Activity
Some isobenzofuranone derivatives have demonstrated antimicrobial activity. A benzoisofuranone derivative and carbazole alkaloids from Murraya koenigii were found to have antimicrobial effects, suggesting potential uses in the development of new antimicrobial agents (Rahman & Gray, 2005).
Applications in Organic Synthesis
Isobenzofuranone compounds have been used in organic synthesis, for example, in the synthesis of Schiff bases derived from 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid, indicating their utility in the creation of complex organic molecules (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Safety And Hazards
properties
IUPAC Name |
3,3-bis(2-methyl-1-octylindol-3-yl)-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H52N2O2/c1-5-7-9-11-13-21-29-43-31(3)39(34-24-16-19-27-37(34)43)42(36-26-18-15-23-33(36)41(45)46-42)40-32(4)44(30-22-14-12-10-8-6-2)38-28-20-17-25-35(38)40/h15-20,23-28H,5-14,21-22,29-30H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEUNIAGBKGZLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=C(C2=CC=CC=C21)C3(C4=CC=CC=C4C(=O)O3)C5=C(N(C6=CC=CC=C65)CCCCCCCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H52N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068539 | |
Record name | 1(3H)-Isobenzofuranone, 3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1(3H)-Isobenzofuranone, 3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)- | |
CAS RN |
50292-95-0 | |
Record name | Red I 6B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50292-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1(3H)-Isobenzofuranone, 3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050292950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1(3H)-Isobenzofuranone, 3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1(3H)-Isobenzofuranone, 3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-bis(2-methyl-1-octyl-1H-indol-3-yl)phthalide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.369 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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